N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound with the molecular formula C15H15N3O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This reaction is characterized by excellent yields and easy workup . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and hydroxylamine hydrochloride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications. It has shown potential as an antitubercular agent due to its high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK) . Additionally, it has been predicted to exhibit high inhibition activity against β-glucosidase, suggesting its potential use in the treatment of diabetes . The compound’s diverse biological activities make it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it binds to dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK) in Mycobacterium tuberculosis, inhibiting their activity and thereby exerting its antitubercular effects . The compound’s inhibition of β-glucosidase suggests a mechanism of action related to the regulation of glucose metabolism .
Comparison with Similar Compounds
N-Phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other quinazoline derivatives, such as quinazolinones and quinazoline 3-oxides. These compounds share similar structural motifs but differ in their specific biological activities and applications . For example, quinazolinones have been studied for their anticancer, antibacterial, and anti-inflammatory properties . The unique structural features of this compound, such as the presence of a phenyl group and a carboxamide moiety, contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-phenyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(18-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)16-10-17-14/h1-3,6-7,10H,4-5,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZMSNPZSLWQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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